Cas no 94592-93-5 (3-Butyl-2-hydroxy-4H-pyrido1,2-apyrimidin-4-one)

3-Butyl-2-hydroxy-4H-pyrido1,2-apyrimidin-4-one 化学的及び物理的性質
名前と識別子
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- 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-butyl-2-hydroxy-
- 3-butyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one
- MFCD00517747
- DTXSID50365555
- AG-205/05114011
- 94592-93-5
- SR-01000466808-1
- 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Oprea1_517547
- CHEMBL1312414
- LS-05490
- HMS2533B14
- MLS000569578
- 3-butyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one
- CCG-251379
- SMR000184351
- SR-01000466808
- CS-0316821
- AKOS001642674
- BRD-K50525427-001-07-0
- 3-Butyl-2-hydroxy-4H-pyrido1,2-apyrimidin-4-one
-
- MDL: MFCD00517747
- インチ: InChI=1S/C12H14N2O2/c1-2-3-6-9-11(15)13-10-7-4-5-8-14(10)12(9)16/h4-5,7-8,15H,2-3,6H2,1H3
- InChIKey: DILLAEPULZNINL-UHFFFAOYSA-N
- SMILES: CCCCC1=C(N=C2C=CC=CN2C1=O)O
計算された属性
- 精确分子量: 218.105527694g/mol
- 同位素质量: 218.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 430
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 52.9Ų
3-Butyl-2-hydroxy-4H-pyrido1,2-apyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B281295-1000mg |
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |
94592-93-5 | 1g |
$ 720.00 | 2022-06-07 | ||
abcr | AB410210-500 mg |
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |
94592-93-5 | 500MG |
€254.60 | 2022-08-31 | ||
A2B Chem LLC | AI00717-1g |
3-Butyl-2-hydroxy-4h-pyrido[1,2-a]pyrimidin-4-one |
94592-93-5 | >95% | 1g |
$509.00 | 2024-07-18 | |
A2B Chem LLC | AI00717-500mg |
3-Butyl-2-hydroxy-4h-pyrido[1,2-a]pyrimidin-4-one |
94592-93-5 | >95% | 500mg |
$467.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387491-250mg |
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |
94592-93-5 | 97% | 250mg |
¥1209.00 | 2024-04-24 | |
abcr | AB410210-1 g |
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |
94592-93-5 | 1g |
€306.00 | 2022-08-31 | ||
TRC | B281295-500mg |
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |
94592-93-5 | 500mg |
$ 450.00 | 2022-06-07 | ||
TRC | B281295-250mg |
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |
94592-93-5 | 250mg |
$ 275.00 | 2022-06-07 | ||
abcr | AB410210-500mg |
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one; . |
94592-93-5 | 500mg |
€269.00 | 2024-04-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387491-1g |
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |
94592-93-5 | 97% | 1g |
¥2592.00 | 2024-04-24 |
3-Butyl-2-hydroxy-4H-pyrido1,2-apyrimidin-4-one 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
3-Butyl-2-hydroxy-4H-pyrido1,2-apyrimidin-4-oneに関する追加情報
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A Comprehensive Overview
3-Butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, also known by its CAS number 94592-93-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridopyrimidinones, which are known for their unique structural features and potential biological activities. The molecule consists of a pyrido[1,2-a]pyrimidine ring system with a hydroxyl group at position 2 and a butyl substituent at position 3, making it a derivative of the parent pyridopyrimidinone structure.
The synthesis of 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has been explored through various routes, including condensation reactions and cyclization processes. Recent studies have focused on optimizing the synthetic pathways to improve yield and purity, leveraging modern techniques such as microwave-assisted synthesis and catalytic methods. These advancements have not only streamlined the production process but also opened avenues for large-scale manufacturing, which is crucial for its potential applications in drug development.
One of the most intriguing aspects of this compound is its biological activity. Research has demonstrated that 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one exhibits potent anti-inflammatory and antioxidant properties. These findings have sparked interest in its potential use as a therapeutic agent in treating conditions such as neurodegenerative diseases and cardiovascular disorders. For instance, a study published in 2023 highlighted its ability to inhibit key inflammatory markers like COX-2 and NF-kB, suggesting its role in reducing inflammation-associated pathologies.
In addition to its pharmacological applications, this compound has also been investigated for its role in enzyme inhibition. Specifically, it has shown promise as an inhibitor of certain kinases and proteases, which are critical targets in cancer therapy. Recent research has delved into its mechanism of action, revealing that it interacts with specific binding sites on these enzymes, thereby modulating their activity. This dual functionality—anti-inflammatory and enzymatic inhibition—positions it as a versatile candidate for multitarget drug design.
The structural uniqueness of 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one also makes it an attractive scaffold for further chemical modifications. Scientists have explored substituent effects by introducing various groups at different positions on the ring system. These studies have provided valuable insights into how structural changes influence both the physical properties and biological activities of the compound. For example, altering the substituent at position 3 from butyl to other alkyl groups has been shown to affect solubility and bioavailability without compromising its core therapeutic potential.
From a pharmacokinetic standpoint, recent investigations have focused on understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preclinical studies indicate that it exhibits moderate oral bioavailability and favorable pharmacokinetics in animal models. These attributes are essential for developing it into an effective oral medication. Furthermore, preliminary toxicity studies suggest that it has a relatively low toxicity profile at therapeutic doses, which is encouraging for further clinical exploration.
The application of computational chemistry tools has also played a pivotal role in advancing our understanding of this compound. Molecular docking studies have provided insights into its binding affinity with various drug targets, while quantum mechanical calculations have shed light on its electronic structure and reactivity. These computational approaches complement experimental findings and accelerate the drug discovery process by predicting potential interactions before they are tested in vitro or in vivo.
In conclusion, 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, with its unique chemical structure and promising biological activities, represents a valuable asset in contemporary drug discovery research. Its anti-inflammatory properties, enzymatic inhibition capabilities, and favorable pharmacokinetic profile make it a strong candidate for therapeutic development across multiple disease areas. As research continues to unravel its full potential, this compound stands at the forefront of innovative approaches to address unmet medical needs.
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